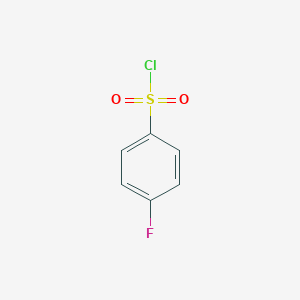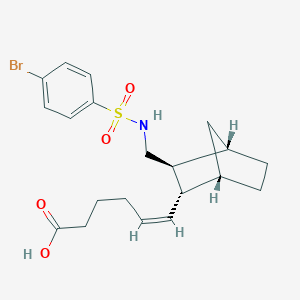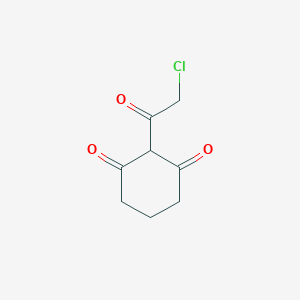
2-(Chloroacetyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloroacetyl)cyclohexane-1,3-dione, also known as Cl3CCD, is an organic compound with a molecular formula of C8H9ClO3. It is a yellowish crystalline powder that is commonly used as a reagent in organic synthesis. Cl3CCD is a versatile compound that can undergo various chemical reactions, making it a popular choice for many researchers in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of 2-(Chloroacetyl)cyclohexane-1,3-dione involves the formation of a Michael adduct with nucleophiles. The reaction occurs through the attack of the nucleophile on the carbonyl carbon of 2-(Chloroacetyl)cyclohexane-1,3-dione, resulting in the formation of an intermediate. The intermediate then undergoes various chemical reactions, leading to the formation of the desired product.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(Chloroacetyl)cyclohexane-1,3-dione. However, it has been reported that 2-(Chloroacetyl)cyclohexane-1,3-dione can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of 2-(Chloroacetyl)cyclohexane-1,3-dione makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Chloroacetyl)cyclohexane-1,3-dione is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various compounds, making it a popular choice for many researchers. However, 2-(Chloroacetyl)cyclohexane-1,3-dione is a toxic and hazardous compound that requires careful handling. It can also be expensive and difficult to obtain, limiting its use in some laboratories.
Zukünftige Richtungen
There are several future directions for the research on 2-(Chloroacetyl)cyclohexane-1,3-dione. One potential area of research is the development of new synthetic methods using 2-(Chloroacetyl)cyclohexane-1,3-dione as a reagent. Another area of research is the investigation of the biochemical and physiological effects of 2-(Chloroacetyl)cyclohexane-1,3-dione, particularly its potential as a drug candidate for the treatment of Alzheimer's disease. Finally, the development of safer and more efficient methods for the synthesis and handling of 2-(Chloroacetyl)cyclohexane-1,3-dione could also be an area of future research.
Synthesemethoden
2-(Chloroacetyl)cyclohexane-1,3-dione can be synthesized through the reaction of chloroacetyl chloride with cyclohexane-1,3-dione in the presence of a base. The reaction results in the formation of 2-(Chloroacetyl)cyclohexane-1,3-dione and hydrochloric acid. The reaction can be carried out in various solvents such as dichloromethane, chloroform, and ethyl acetate.
Wissenschaftliche Forschungsanwendungen
2-(Chloroacetyl)cyclohexane-1,3-dione has been widely used in the field of organic synthesis. It can be used as a starting material for the synthesis of various compounds such as pyrazoles, pyrimidines, and pyridines. 2-(Chloroacetyl)cyclohexane-1,3-dione has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. In addition, 2-(Chloroacetyl)cyclohexane-1,3-dione has been used as a reagent in the synthesis of natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
133329-16-5 |
|---|---|
Produktname |
2-(Chloroacetyl)cyclohexane-1,3-dione |
Molekularformel |
C8H9ClO3 |
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
2-(2-chloroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h8H,1-4H2 |
InChI-Schlüssel |
WOUFYJJPDXUZFG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
Kanonische SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
Synonyme |
1,3-Cyclohexanedione, 2-(chloroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
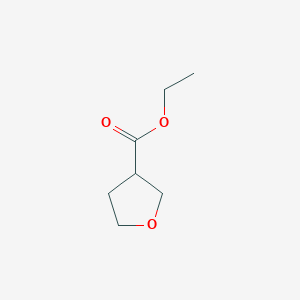
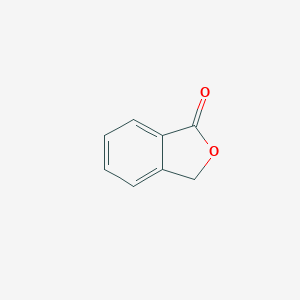
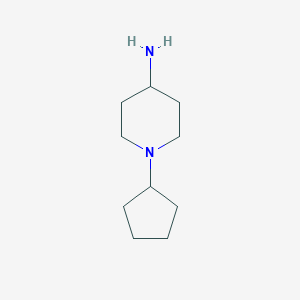
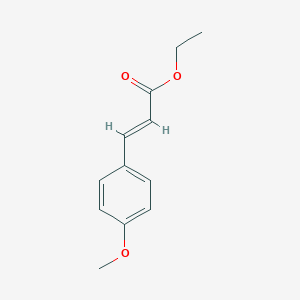
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
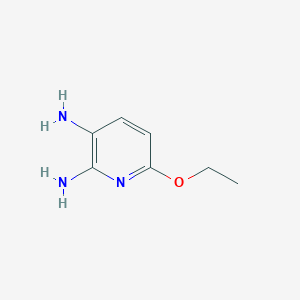
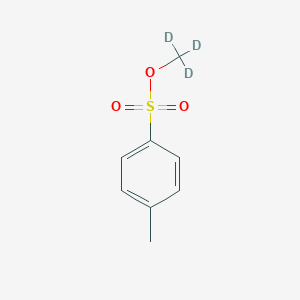
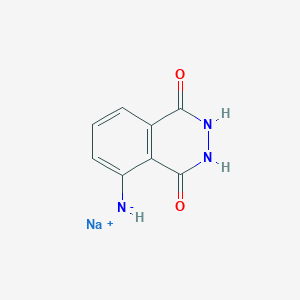
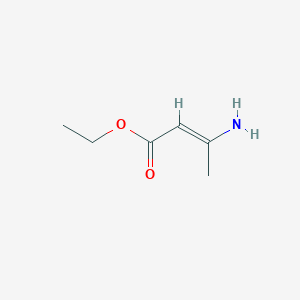
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
